(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzyloxy and ethoxy substituent on the benzylidene moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione typically involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyloxy and ethoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyloxy or ethoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[4-(methoxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione
- (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione
- (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]thiazolidine-2,4-dione
Uniqueness
(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione is unique due to the specific combination of benzyloxy and ethoxy substituents on the benzylidene moiety, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-24-17-11-14(10-15-18(22)21-19(23)20-15)8-9-16(17)25-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,20,21,22,23)/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTXKLFWWZQMSS-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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